4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Catalog No.
S2657140
CAS No.
1396779-67-1
M.F
C6H3BrF2O2S
M. Wt
257.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

CAS Number

1396779-67-1

Product Name

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl fluoride

Molecular Formula

C6H3BrF2O2S

Molecular Weight

257.05

InChI

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

ZZZTWJUPHPODPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)F

Solubility

not available

4-Bromo-2-fluorobenzenesulfonyl fluoride (BrF₂C₆H₃SO₂F) is a relatively new aromatic sulfonyl fluoride compound. Limited information is available regarding its origin and specific applications in scientific research. However, due to its functional groups, it is likely a derivative of benzenesulfonyl fluoride, which finds use as a reagent in organic synthesis, particularly in click chemistry reactions [].


Molecular Structure Analysis

The key feature of 4-bromo-2-fluorobenzenesulfonyl fluoride is the presence of two halogens (bromine and fluorine) substituted on the benzene ring at positions 4 and 2, respectively. Additionally, a sulfonyl fluoride (SO₂F) group is attached to the first carbon (C1) of the benzene ring. This sulfonyl fluoride group is known for its electrophilicity, making the compound a potential candidate for reactions involving nucleophilic substitution.


Chemical Reactions Analysis

  • Nucleophilic substitution: The electrophilic sulfonyl fluoride group might undergo nucleophilic substitution reactions with various nucleophiles, potentially leading to the formation of new C-S bonds.
  • Hydrolysis: The compound might undergo hydrolysis in the presence of water, leading to the cleavage of the S-F bond and the formation of a sulfonic acid derivative.

XLogP3

2.5

Dates

Modify: 2023-08-16

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